Triptophenolide methyl ether
CAS No.: 74311-48-1
Cat. No.: VC21346409
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74311-48-1 |
---|---|
Molecular Formula | C21H26O3 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | (3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
Standard InChI | InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 |
Standard InChI Key | JQYCSQASGZODFD-GHTZIAJQSA-N |
Isomeric SMILES | CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC |
SMILES | CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC |
Canonical SMILES | CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC |
Chemical Identity and Properties
Basic Chemical Information
Triptophenolide methyl ether is identified by the Chemical Abstracts Service (CAS) number 74311-48-1. It has a molecular formula of C21H26O3 with a molecular weight of 326.4 g/mol . The compound is classified as a tetracyclic diterpenoid with specific roles as a plant metabolite. Structurally, it functions as a gamma-lactone, an aromatic ether, an organic heterotetracyclic compound, and a tetracyclic triterpenoid . Table 1 summarizes the essential chemical identifiers and properties of this compound.
Table 1: Chemical Identifiers and Properties of Triptophenolide Methyl Ether
Property | Value |
---|---|
CAS Number | 74311-48-1 |
Molecular Formula | C21H26O3 |
Molecular Weight | 326.4 g/mol |
XLogP3-AA | 4.4 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
Exact Mass | 326.18819469 Da |
Nomenclature and Synonyms
Triptophenolide methyl ether is known by several systematic and common names. The IUPAC name is (3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e]benzofuran-1-one . This systematic name reveals important structural features and stereochemical information. Several synonyms exist for this compound, including Hypolide methyl ether and the abbreviated chemical names that highlight its structural features . Table 2 presents a comprehensive list of synonyms associated with this compound.
Table 2: Synonyms of Triptophenolide Methyl Ether
Synonym |
---|
(3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e]benzofuran-1-one |
(3bR,9bS)-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one |
Phenanthro(1,2-c)furan-1(3H)-one, 3b,4,5,9b,10,11-hexahydro-6-methoxy-9b-methyl-7-(1-methylethyl)-, (3bR-trans)- |
Hypolide methyl ether |
(3bR,9bS)-7-Isopropyl-6-methoxy-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one |
Structural Characteristics
Molecular Structure
The chemical structure of triptophenolide methyl ether features a complex tetracyclic framework with specific stereochemistry. The compound contains a fused ring system comprising a benzofuran nucleus connected to a phenanthrene-like structure . The stereochemistry is defined at two positions: 3bR and 9bS, indicating the specific three-dimensional orientation of substituents at these chiral centers .
Key structural features include:
-
A gamma-lactone ring system
-
A methoxy group at position 6
-
A methyl group at position 9b
-
An isopropyl (propan-2-yl) group at position 7
-
A hexahydronaphtho[2,1-e]benzofuran backbone
Structural Identification Codes
Several standardized codes enable precise structural identification of triptophenolide methyl ether. These codes are essential for database searches and structural comparison. Table 3 presents the structural identification codes for this compound.
Table 3: Structural Identification Codes
Code Type | Value |
---|---|
InChI | InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1 |
InChIKey | JQYCSQASGZODFD-GHTZIAJQSA-N |
SMILES | CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC |
Spectroscopic Data
Mass Spectrometry Data
Biological Significance
Natural Source and Occurrence
Triptophenolide methyl ether has been reported to occur naturally in Tripterygium wilfordii, a plant used in traditional Chinese medicine for centuries . Tripterygium wilfordii, commonly known as thunder god vine, contains numerous bioactive compounds, including triptophenolide methyl ether as one of its secondary metabolites. The presence of this compound in a medicinal plant suggests potential biological relevance.
Role as a Plant Metabolite
Research Applications and Synthesis
Synthetic Approaches
Research on the synthesis of triptophenolide methyl ether has been notably advanced by scientists including Li Yuanchao and colleagues. Their work specifically focused on developing an "efficient synthesis of the key intermediate triptophenolide methyl ether for the synthesis of (-)-triptolide" . This research highlights the compound's significance as a synthetic intermediate in producing triptolide, a compound with recognized biological activities.
The synthetic pathway to triptophenolide methyl ether likely involves multiple steps given its complex tetracyclic structure. The efficiency of synthesis is particularly important when considering its role as an intermediate for further chemical transformations.
Role in Triptolide Synthesis
Triptophenolide methyl ether serves as a key intermediate in the synthesis of triptolide, a compound that has attracted significant attention for its potential therapeutic applications . The relationship between these compounds underscores the importance of triptophenolide methyl ether in medicinal chemistry research. The structural similarity between triptophenolide methyl ether and triptolide suggests a logical synthetic pathway connecting these compounds.
Research in Anticancer Applications
Research by Li Yuanchao's group extends to investigating "novel triptolide analogues for anticancer activity" . This research direction suggests that derivatives related to triptophenolide methyl ether are being explored for potential therapeutic applications, particularly in cancer treatment. The publication titled "Design, synthesis, and antitumor evaluation of novel triptolide derivatives as potential anticancer agents" by Li and colleagues further demonstrates this research focus .
Structure-Activity Relationship Studies
The structural features of triptophenolide methyl ether make it an interesting candidate for structure-activity relationship (SAR) studies. By modifying specific functional groups or stereochemical centers, researchers can explore how structural changes affect biological activity. The methoxy group at position 6, for instance, represents a potential site for modification to generate new derivatives with potentially enhanced biological properties.
The work on triptolide analogues mentioned in the search results suggests that such SAR studies are indeed being pursued, with triptophenolide methyl ether potentially serving as a structural template or starting point . These studies are essential for understanding the pharmacophore—the essential structural features responsible for biological activity—within this class of compounds.
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